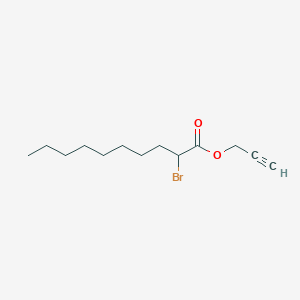![molecular formula C18H12ClNO3S B14709486 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone CAS No. 18587-35-4](/img/structure/B14709486.png)
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone is a chemical compound with the molecular formula C₁₈H₁₂ClNO₃S It is known for its unique structure, which includes a chloro group, a dioxido group, and a benzo[b]phenothiazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone typically involves the chlorination of 1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is usually performed in an inert solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dioxido moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: This compound is unique due to its specific functional groups and structure.
1-(5,5-Dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
2-Bromo-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
Uniqueness
The presence of the chloro group in this compound imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
18587-35-4 |
|---|---|
Molekularformel |
C18H12ClNO3S |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-chloro-1-(5,5-dioxobenzo[b]phenothiazin-12-yl)ethanone |
InChI |
InChI=1S/C18H12ClNO3S/c19-11-18(21)20-14-7-3-4-8-16(14)24(22,23)17-10-13-6-2-1-5-12(13)9-15(17)20/h1-10H,11H2 |
InChI-Schlüssel |
YYNFUOWLEJSGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)N(C4=CC=CC=C4S3(=O)=O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




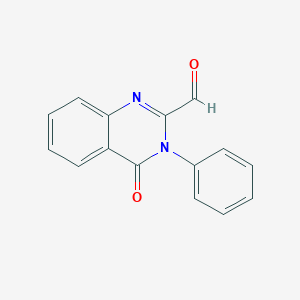
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)




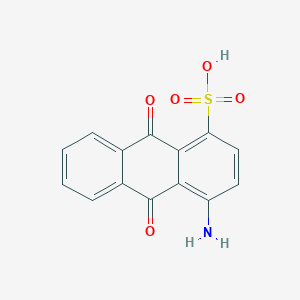
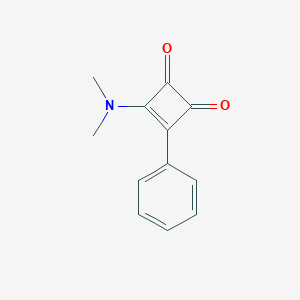
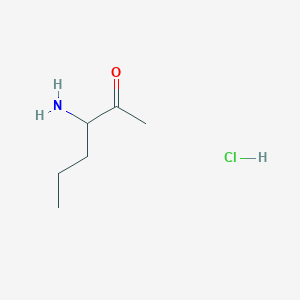
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
